molecular formula C12H15NO2 B1294861 BENZAMIDE, o-ALLYLOXY-N,N-DIMETHYL- CAS No. 63887-52-5

BENZAMIDE, o-ALLYLOXY-N,N-DIMETHYL-

Cat. No. B1294861
CAS RN: 63887-52-5
M. Wt: 205.25 g/mol
InChI Key: FIWNTYXJJOOZFV-UHFFFAOYSA-N
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Description

Benzamide, o-allyloxy-N,N-dimethyl- (also known as OADM) is a synthetic compound that has been used for a variety of purposes in scientific research. OADM is a derivative of benzamide, and is composed of an amide group attached to an allyloxy group that is connected to two methyl groups. OADM is a colorless, crystalline solid with a melting point of 61-63°C and a boiling point of 177-179°C. It is soluble in water, ethanol, and chloroform. OADM is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the production of pharmaceuticals.

Mechanism of Action

OADM has been found to act as a weak base, which allows it to interact with a variety of molecules. It has been found to interact with amide groups in proteins, as well as with certain amino acids. This interaction can lead to the formation of new molecules, which can then be used in various scientific research applications.
Biochemical and Physiological Effects
OADM has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been found to inhibit the activity of certain hormones, such as corticotropin-releasing hormone. In addition, OADM has been found to modulate the activity of certain ion channels, such as the N-methyl-D-aspartate (NMDA) receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of using OADM in lab experiments is its relatively low cost. OADM is also relatively easy to synthesize, and can be used in a variety of applications. However, there are some limitations to using OADM in lab experiments. For example, OADM is a relatively weak base, which means that it may not be able to interact with certain molecules. In addition, OADM is relatively unstable and can decompose in the presence of light or heat.

Future Directions

There are a number of potential future directions for the use of OADM in scientific research. One potential direction is the use of OADM as a drug delivery system. OADM could be used to deliver drugs to specific cells or tissues, which could be useful for treating certain diseases. Another potential direction is the use of OADM to study the mechanism of action of drugs. OADM could be used to study how drugs interact with proteins and other molecules in the body. Finally, OADM could be used to study the biochemical and physiological effects of drugs. This could be useful for understanding how drugs work and how they can be used to treat various diseases and conditions.

Synthesis Methods

OADM can be synthesized through a variety of methods. One of the most common methods is the reaction of benzamide with an allyl halide in the presence of a base, such as potassium carbonate. This reaction produces an intermediate that can then be reacted with a methylating agent, such as dimethylsulfate, to form the desired OADM. Other methods of synthesis include the reaction of benzamide with an allyl alcohol in the presence of a base, or the reaction of benzamide with an allyl chloride in the presence of a base and a catalyst.

Scientific Research Applications

OADM has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the production of pharmaceuticals. OADM has also been used in studies of the mechanism of action of drugs, as well as in studies of biochemical and physiological effects.

properties

IUPAC Name

N,N-dimethyl-2-prop-2-enoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-4-9-15-11-8-6-5-7-10(11)12(14)13(2)3/h4-8H,1,9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWNTYXJJOOZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40213511
Record name Benzamide, o-allyloxy-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BENZAMIDE, o-ALLYLOXY-N,N-DIMETHYL-

CAS RN

63887-52-5
Record name N,N-Dimethyl-2-(2-propen-1-yloxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63887-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, o-allyloxy-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063887525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, o-allyloxy-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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